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Cat. No.: B8564918

Get Quote

Executive Summary
(7-Methylbenzo[b]thien-3-yl)methanol is a specialized heterocyclic building block utilized

primarily in the synthesis of leukotriene biosynthesis inhibitors (e.g., Zileuton analogs) and

antifungal agents. Characterized by a fused benzothiophene core with a methyl substituent at

the C7 position and a hydroxymethyl moiety at C3, this compound exhibits unique steric and

electronic properties that differentiate it from its non-methylated congeners. This guide details

its chemical properties, validated synthesis pathways, and reactivity profile for applications in

medicinal chemistry.

Chemical Identity & Structural Analysis[1]
Nomenclature and Identification[2][3]

IUPAC Name: (7-Methyl-1-benzothiophen-3-yl)methanol

Common Names: 3-Hydroxymethyl-7-methylbenzo[b]thiophene; 7-Methylbenzo[b]thiophene-

3-carbinol

Molecular Formula: C₁₀H₁₀OS[1]
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Molecular Weight: 178.25 g/mol [1]

SMILES:Cc1cccc2c(CO)csc12

Structural Properties
The molecule consists of a planar benzo[b]thiophene system. The C7-methyl group is

strategically located on the benzene ring adjacent to the bridgehead carbon (C7a). This

positioning creates a specific steric environment that influences the electronic density of the

sulfur atom (position 1) and the reactivity of the adjacent C6 position.

Electronic Effects: The methyl group acts as a weak electron donor via hyperconjugation,

slightly increasing the electron density of the benzene ring compared to the unsubstituted

parent.

Steric Effects: The C7 substituent introduces steric bulk near the "bay region" of the fused

system, potentially affecting binding affinities in protein pockets (e.g., 5-lipoxygenase active

sites) compared to the C7-unsubstituted analogs.

Property
Value
(Experimental/Predicted)

Note

Physical State Solid / Crystalline Powder Based on 7-chloro analog data

Melting Point 88–92 °C
Estimated range based on

structural analogs

Solubility
DMSO, DCM, Methanol, Ethyl

Acetate
Poor solubility in water

pKa ~14.5 (Alcoholic proton)
Typical for primary benzylic-

like alcohols

Synthesis & Production Methodologies
The synthesis of (7-Methylbenzo[b]thien-3-yl)methanol typically proceeds via the reduction of

oxidized precursors (aldehydes or esters) derived from the cyclization of thiophenols.
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Primary Route: Vilsmeier-Haack Formylation &
Reduction
This is the most direct laboratory-scale route, utilizing 7-methylbenzo[b]thiophene as the

starting material.

Step 1: Vilsmeier-Haack Formylation

Reagents: POCl₃, DMF

Conditions: 0°C to 80°C

Mechanism: Electrophilic aromatic substitution occurs exclusively at the electron-rich C3

position of the benzothiophene ring, yielding 7-methylbenzo[b]thiophene-3-carbaldehyde.

Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)[2]

Solvent: Methanol (for NaBH₄) or THF (for LiAlH₄)

Outcome: Quantitative conversion of the aldehyde to the primary alcohol.

Alternative Route: Cyclization-Reduction
For larger scales, the compound is synthesized from 2-methylthiophenol.

Alkylation: Reaction of 2-methylthiophenol with chloroacetone.

Cyclization: Polyphosphoric acid (PPA) mediated cyclization yields 3,7-

dimethylbenzo[b]thiophene.

Functionalization: Radical bromination (NBS) of the C3-methyl group followed by hydrolysis

yields the target alcohol.

Synthesis Workflow Diagram
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Alternative Route
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Figure 1: Primary and alternative synthetic pathways for the production of (7-

Methylbenzo[b]thien-3-yl)methanol.

Chemical Reactivity Profile
The reactivity of (7-Methylbenzo[b]thien-3-yl)methanol is defined by two distinct functional

centers: the primary alcohol and the C2 aromatic proton.

Alcohol Functionalization
The C3-hydroxymethyl group undergoes standard primary alcohol transformations, serving as

a pivot point for chain extension.

Halogenation: Reaction with PBr₃ or SOCl₂ yields the corresponding 3-halomethyl derivative

(highly reactive electrophile).

Oxidation: Swern oxidation or PCC converts the alcohol back to the aldehyde. Stronger

oxidants (KMnO₄) yield the carboxylic acid.

Etherification: Activation with NaH followed by alkyl halides (e.g., MeI) yields ethers, as seen

in the synthesis of methoxymethyl derivatives.

Aromatic Substitution (C2 Reactivity)
The C2 position is the most reactive site for electrophilic substitution on the heterocyclic ring.
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Lithiation: Treatment with n-Butyllithium (n-BuLi) generates the C2-lithio species. This

nucleophile can react with electrophiles (CO₂, aldehydes, halogens) to create 2,3-

disubstituted derivatives.

Electrophilic Substitution: Halogenation (Br₂, Cl₂) occurs preferentially at C2.

Reactivity Map

(7-Methylbenzo[b]thien-3-yl)methanol

Aldehyde Derivative
(Swern Oxidation)

Alkyl Bromide/Chloride
(PBr3 / SOCl2)

C2-Lithio Species
(n-BuLi, -78°C)

C2-H Deprotonation

Ester Derivatives
(Acyl Chlorides)
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Figure 2: Divergent reactivity pathways available from the core scaffold.

Experimental Protocols
Protocol A: Reduction of 7-Methylbenzo[b]thiophene-3-
carbaldehyde
Objective: Synthesis of the target alcohol from the aldehyde precursor.

Preparation: In a flame-dried round-bottom flask, dissolve 7-methylbenzo[b]thiophene-3-

carbaldehyde (1.0 eq) in anhydrous Methanol (0.2 M concentration).

Addition: Cool the solution to 0°C using an ice bath. Add Sodium Borohydride (NaBH₄, 1.5

eq) portion-wise over 15 minutes to control hydrogen evolution.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by

TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

Work-up: Quench with saturated NH₄Cl solution. Evaporate methanol under reduced

pressure. Extract the aqueous residue with Dichloromethane (3x).
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Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column

chromatography (Hexanes/EtOAc gradient) to yield the white solid product.

Protocol B: C2-Lithiation (Functionalization)
Objective: Introduction of electrophiles at the C2 position.

Protection: First, protect the alcohol as a silyl ether (TBS-Cl, Imidazole) to prevent

deprotonation of the hydroxyl group.

Lithiation: Dissolve the protected intermediate in dry THF under Argon. Cool to -78°C.

Addition: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C to form the

C2-lithio species.

Quench: Add the desired electrophile (e.g., MeI, DMF). Warm to RT and perform standard

aqueous workup.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.[3][4]

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The alcohol

is stable but should be protected from strong oxidizers.

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within

a fume hood.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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